molecular formula C18H18N2O5 B5850578 3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE

3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE

Cat. No.: B5850578
M. Wt: 342.3 g/mol
InChI Key: HSFYTZVFYKWKHS-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system and a methanone group attached to a dimethoxy-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methanone Group: The methanone group can be introduced via Friedel-Crafts acylation, where the quinoline ring reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxy-Nitrophenyl Moiety: The final step involves the nitration of the dimethoxybenzene followed by coupling with the quinoline derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar ring structure but lacking the methanone and dimethoxy-nitrophenyl groups.

    4,5-Dimethoxy-2-nitrobenzaldehyde: Shares the dimethoxy-nitrophenyl moiety but lacks the quinoline ring.

    1,2-Dihydroquinoline: Similar to the quinoline ring but with different substituents.

Uniqueness

3,4-DIHYDRO-1(2H)-QUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE is unique due to its combination of a quinoline ring with a methanone group and a dimethoxy-nitrophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-16-10-13(15(20(22)23)11-17(16)25-2)18(21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFYTZVFYKWKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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